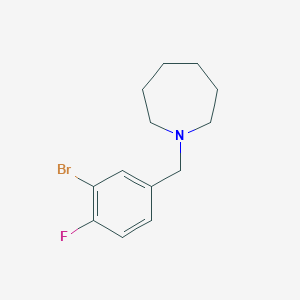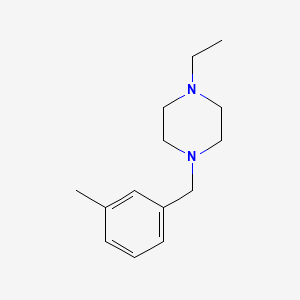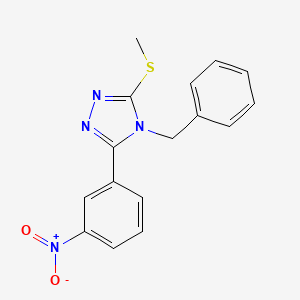
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that its antibacterial and antifungal activities may be due to its ability to inhibit the synthesis of cell wall components. Its antitumor activity may be attributed to its ability to induce apoptosis and inhibit angiogenesis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxic activity against various tumor cell lines. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum antibacterial and antifungal activities. It is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are numerous future directions for the study of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is the synthesis of metal complexes using this compound as a ligand. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-amino-5-(3-nitrophenyl)-1,2,4-triazole with benzyl chloride and sodium methanethiolate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and high purity.
Aplicaciones Científicas De Investigación
4-benzyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
4-benzyl-3-methylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-16-18-17-15(13-8-5-9-14(10-13)20(21)22)19(16)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOEFALXCJUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-(methylsulfanyl)-5-(3-nitrophenyl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
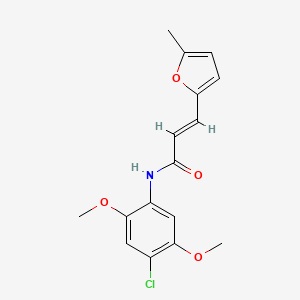
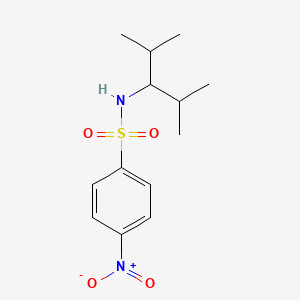
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
